molecular formula C12H14N2O3 B2666271 Tert-butyl 2-amino-1,3-benzoxazole-6-carboxylate CAS No. 2248357-81-3

Tert-butyl 2-amino-1,3-benzoxazole-6-carboxylate

Cat. No.: B2666271
CAS No.: 2248357-81-3
M. Wt: 234.255
InChI Key: RVYHBEUFUOTTQA-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-1,3-benzoxazole-6-carboxylate is a heterocyclic compound that features a benzoxazole core structure. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group attached to the carboxylate moiety enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-1,3-benzoxazole-6-carboxylate typically involves the cyclization of 2-aminophenol with a suitable carboxylate precursor. One common method is the reaction of 2-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or copper can facilitate the cyclization reaction under milder conditions. Additionally, continuous flow reactors are sometimes used to scale up the production while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-1,3-benzoxazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The benzoxazole ring can be reduced under specific conditions to yield dihydrobenzoxazole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitrobenzoxazole, dihydrobenzoxazole, and various substituted benzoxazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 2-amino-1,3-benzoxazole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core can mimic natural substrates or ligands, allowing it to bind to active sites and modulate biological activity. The tert-butyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-amino-1,3-benzoxazole-6-carboxylate is unique due to its combination of a benzoxazole core with a tert-butyl ester group. This structure provides a balance of stability, lipophilicity, and reactivity, making it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl 2-amino-1,3-benzoxazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-10(15)7-4-5-8-9(6-7)16-11(13)14-8/h4-6H,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYHBEUFUOTTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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